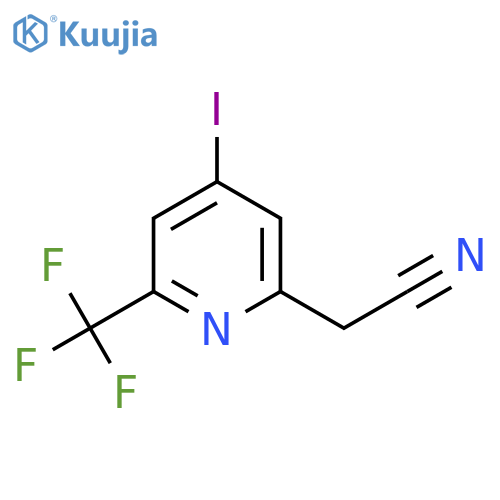Cas no 1807055-58-8 (4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile)

1807055-58-8 structure
商品名:4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
CAS番号:1807055-58-8
MF:C8H4F3IN2
メガワット:312.030444145203
CID:4906971
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C8H4F3IN2/c9-8(10,11)7-4-5(12)3-6(14-7)1-2-13/h3-4H,1H2
- InChIKey: RLCQGARTFJPDHI-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CC#N)N=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 36.7
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004389-250mg |
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |
1807055-58-8 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029004389-1g |
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |
1807055-58-8 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
| Alichem | A029004389-500mg |
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |
1807055-58-8 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1807055-58-8 (4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 55290-64-7(Dimethipin)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
